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Introduction

ROC-325 is a novel, potent, and orally bioavailable inhibitor of lysosomal-mediated autophagy.
[1] Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive the
stress induced by chemotherapy, contributing to therapeutic resistance.[2][3] By inhibiting this
protective mechanism, ROC-325 has demonstrated the potential to enhance the efficacy of
conventional chemotherapeutic agents. Preclinical studies have shown that ROC-325 is
approximately 10-fold more potent than the well-known autophagy inhibitor hydroxychloroquine
(HCQ).[4][5] These application notes provide a summary of the preclinical findings and detailed
protocols for evaluating the combination of ROC-325 with chemotherapy, focusing on its
application in Acute Myeloid Leukemia (AML).

Mechanism of Action

ROC-325 functions by disrupting lysosomal function, a critical step in the final stages of
autophagy. This leads to the accumulation of autophagosomes filled with undegraded cellular
components, an increase in lysosomal membrane permeability, and deacidification of
lysosomes.[1][4] Key molecular markers of this activity include the elevated expression of
microtubule-associated protein 1A/1B-light chain 3B (LC3B) and p62 (sequestosome 1), a
protein that is itself degraded by autophagy.[4] The inhibition of autophagic flux by ROC-325
prevents cancer cells from utilizing recycled metabolites to sustain their growth and survival
under the stress of chemotherapy.
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Caption: Mechanism of ROC-325 in blocking chemotherapy-induced protective autophagy.

Preclinical Data: ROC-325 in Combination with
Azacitidine in AML

A key study investigated the combination of ROC-325 with the chemotherapeutic agent
azacitidine (AZA) in AML models.[2] AZA has been observed to induce autophagy in AML cells,
which may serve as a resistance mechanism.[2] The study demonstrated that inhibiting this
induced autophagy with ROC-325 significantly enhanced the anti-leukemic activity of AZA.

In Vitro Efficacy

The combination of ROC-325 and azacitidine resulted in a greater than additive reduction in
the viability of multiple AML cell lines.[2]
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% Cell Viability (Relative to

Cell Line Treatment (72h)
Control)

MOLM-13 1 puM ROC-325 ~60%
1 pM Azacitidine ~75%
1 puM ROC-325 + 1 pM

o ~25%
Azacitidine
MV4-11 1 puM ROC-325 ~55%
1 UM Azacitidine ~80%
1 pM ROC-325 + 1 pM

- ~30%
Azacitidine
HL-60 1 pM ROC-325 ~65%
1 uM Azacitidine ~85%
1 puM ROC-325 + 1 pM

o ~40%
Azacitidine
KG-1 1 UM ROC-325 ~70%
1 uM Azacitidine ~90%
1 puM ROC-325 + 1 uM

~50%

Azacitidine

Data is approximated from
published charts in Nawrocki et
al., Leukemia 2019.[2]

In Vivo Efficacy

In a disseminated xenograft model of AML using MV4-11 cells, the combination of ROC-325
and azacitidine significantly extended the overall survival of the mice compared to either agent
alone.[2]
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Treatment Group Dosing Regimen Median Survival
Vehicle Control - ~20 days
ROC-325 50 mg/kg, PO, QD ~28 days
Azacitidine 5 mgl/kg, IV, Q3D ~32 days
ROC-325 + Azacitidine Combination of above ~45 days

Data is approximated from
published charts in Nawrocki et
al., Leukemia 2019.[2]

Experimental Protocols
In Vitro Cell Viability (MTT Assay)

This protocol is for assessing the effect of ROC-325 in combination with a chemotherapeutic
agent on the viability of AML cells.

Workflow Diagram:
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Caption: Workflow for the in vitro cell viability MTT assay.
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Materials:

AML cell lines (e.g., MOLM-13, MV4-11)

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

96-well flat-bottom plates

ROC-325 (stock solution in DMSQO)

Chemotherapeutic agent (e.g., Azacitidine, stock solution in appropriate solvent)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in
PBS)

Solubilizing agent (e.g., DMSO or 0.01 M HCI in 10% SDS solution)

Microplate reader

Procedure:

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete medium.

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to
allow cells to attach and resume growth.

Treatment: Prepare serial dilutions of ROC-325, the chemotherapeutic agent, and their
combination in culture medium. Add 100 pL of the drug solutions to the respective wells.
Include vehicle-only wells as a control.

Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.

MTT Addition: Add 20 pL of MTT reagent to each well and incubate for 4 hours. During this
time, viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add 100 pL of the solubilizing agent to each well to dissolve the formazan
crystals.
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o Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate
reader.

o Data Analysis: Calculate the percentage of cell viability for each treatment group relative to
the vehicle control.

In Vivo AML Xenograft Model

This protocol describes a disseminated AML xenograft model in mice to evaluate the in vivo
efficacy of ROC-325 combined with chemotherapy.

Workflow Diagram:
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Caption: Workflow for the in vivo AML xenograft study.
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Materials:

MV4-11 AML cells

6-8 week old immunodeficient mice (e.g., NOD/SCID)

ROC-325 formulated for oral gavage

Chemotherapeutic agent (e.g., Azacitidine) formulated for intravenous injection

Vehicle controls for both drugs

Standard animal housing and monitoring equipment
Procedure:

e Cell Injection: Harvest MV4-11 cells during their logarithmic growth phase. Resuspend the
cells in sterile PBS at a concentration of 1 x 1077 cells/mL. Inject 100 pL (1 x 1076 cells) into
the lateral tail vein of each mouse.[4]

o Engraftment and Randomization: Allow the leukemia to establish for approximately 7 days.
Randomly assign mice into four treatment groups (n=10 per group): Vehicle control, ROC-
325 alone, Azacitidine alone, and the combination of ROC-325 and Azacitidine.[2]

o Treatment Administration:
o Administer ROC-325 (e.g., 50 mg/kg) daily via oral gavage.
o Administer Azacitidine (e.g., 5 mg/kg) every three days via intravenous injection.[2]
o Administer the respective vehicles to the control group.

e Monitoring: Monitor the mice daily for clinical signs of distress. Measure body weight twice
weekly to assess toxicity.

o Endpoint: The primary endpoint is overall survival. Continue the study until mice meet pre-
defined humane endpoints (e.g., >20% weight loss, hind-limb paralysis, moribund state).
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» Data Analysis: Perform Kaplan-Meier survival analysis to compare the survival curves of the
different treatment groups. Statistical significance can be determined using the log-rank test.

Conclusion

The preclinical data strongly suggest that ROC-325, a potent autophagy inhibitor, can
significantly enhance the anti-cancer effects of chemotherapy in models of AML.[2] The
provided protocols offer a framework for researchers to further investigate the synergistic
potential of ROC-325 in combination with other chemotherapeutic agents and in various cancer
types. These studies are crucial for the continued development of autophagy inhibition as a
promising strategy to overcome therapeutic resistance in cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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